molecular formula C6H3FN2O B1439318 6-Fluoro-3-hydroxypicolinonitrile CAS No. 727736-71-2

6-Fluoro-3-hydroxypicolinonitrile

Cat. No.: B1439318
CAS No.: 727736-71-2
M. Wt: 138.1 g/mol
InChI Key: NUGSGNAJEWFMMU-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. 6-Fluoro-3-hydroxypicolinonitrile is a chemical compound of interest in scientific research and development, particularly as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both a hydroxyl group and a nitrile group on a fluorinated pyridine ring, makes it a valuable intermediate in medicinal chemistry and agrochemical research. Researchers utilize such fluorinated picoline derivatives in the exploration of new active substances. For instance, structurally related picolinonitrile compounds have been employed in the discovery of novel negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), a target for various psychiatric and neurodegenerative disorders . Furthermore, the pyridine scaffold is a common motif in many modern agrochemicals, where it can contribute to reduced application dosages and help overcome pest resistance . This compound provides researchers with a multifunctional template for constructing targeted libraries in drug and agrochemical discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-hydroxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGSGNAJEWFMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 3 Hydroxypicolinonitrile and Its Structural Analogues

Historical Evolution of Pyridine (B92270) and Picolinonitrile Synthesis

The journey to synthesize complex pyridine derivatives has been a long and innovative one. The first synthesis of the parent pyridine ring was reported in 1876 by William Ramsay, who accomplished this feat by reacting acetylene (B1199291) with hydrogen cyanide under red-hot conditions. wikipedia.orgnih.gov This marked the first synthesis of a heteroaromatic compound. nih.gov A major breakthrough came in 1881 with the Hantzsch pyridine synthesis, a method that involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org This classical method laid the groundwork for many subsequent developments in pyridine synthesis. numberanalytics.com

Historically, pyridine was extracted from coal tar, a laborious and inefficient process yielding only about 0.1% pyridine. wikipedia.org The development of synthetic routes was therefore crucial for the widespread use of pyridines. The Chichibabin pyridine synthesis, reported in 1924, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While this method often suffers from low yields, its use of inexpensive precursors has made it valuable for industrial applications. wikipedia.org

Over the years, synthetic methodologies have evolved significantly, moving towards more efficient and versatile approaches. Modern techniques include transition metal-catalyzed reactions and one-pot multi-component reactions, which allow for the construction of complex pyridine structures with greater control and efficiency. nih.govnumberanalytics.comresearchgate.net These advancements have been pivotal in the synthesis of highly functionalized pyridines like 6-fluoro-3-hydroxypicolinonitrile.

Targeted Synthesis of this compound

The specific architecture of this compound, with its fluorine, hydroxyl, and nitrile substituents, requires carefully planned synthetic strategies to ensure correct regiochemistry and functional group compatibility.

Achieving the desired substitution pattern on the pyridine ring is a significant challenge. Regioselective functionalization is key to the synthesis of this compound. One common strategy involves the direct C-H fluorination of a pre-functionalized pyridine ring. For instance, the use of silver(II) fluoride (B91410) (AgF2) allows for the site-selective fluorination of pyridines and diazines, typically at the position adjacent to the nitrogen atom. nih.gov This method is advantageous due to its mild reaction conditions, often occurring at ambient temperature. nih.govorgsyn.org

Another approach involves nucleophilic aromatic substitution (SNAr) reactions. acs.org Starting with a dihalopyridine, for example, allows for the sequential and regioselective introduction of different functional groups. The differing reactivity of the halogen atoms at various positions on the pyridine ring can be exploited to control the order of substitution.

Furthermore, the generation of pyridyne intermediates offers a unique pathway for the regioselective difunctionalization of pyridines. nih.govrsc.orgresearchgate.net By generating a 3,4-pyridyne from a 3-chloropyridine (B48278) precursor, subsequent nucleophilic addition and electrophilic quenching can lead to the formation of 2,3,4-trisubstituted pyridines with high regioselectivity. nih.govrsc.orgresearchgate.net The regioselectivity of the nucleophilic addition can often be directed by a coordinating group at the 2-position of the pyridine ring. nih.gov

The synthesis of this compound often relies on multi-step synthetic sequences. A convergent strategy might involve the synthesis of two or more complex fragments that are then joined together in the final steps. This approach can be efficient as it allows for the parallel synthesis of different parts of the molecule.

A divergent strategy, on the other hand, would start with a common intermediate that is then elaborated into a variety of target molecules. For example, a key intermediate such as a di-substituted pyridine could be synthesized and then subjected to a series of different reactions to introduce the final functional groups. A patent describes the synthesis of 6-chloro-3-fluoro-2-picoline from 6-chloro-3-nitro-2-methylpyridine through reduction of the nitro group to an amine, followed by a diazotization reaction to introduce the fluorine. google.com This picoline could then be a precursor for further functionalization.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. rsc.org The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. For pyridine synthesis, this has led to the development of one-pot multicomponent reactions, the use of green catalysts, and the exploration of alternative reaction media such as water or ionic liquids. nih.govresearchgate.netrsc.orgnih.gov

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times and improved yields. nih.gov The use of solid acid catalysts, such as K-10 montmorillonite, in conjunction with microwave irradiation, has been shown to be effective for the synthesis of substituted pyridines. organic-chemistry.org Furthermore, iron-catalyzed cyclization reactions have been developed for the green synthesis of symmetrical pyridines, avoiding the need for more toxic or expensive catalysts. rsc.org The development of C-H fluorination methods that can be carried out in water at room temperature represents a significant advancement in sustainable chemistry. rsc.org

Derivatization Strategies from Precursors or Related Pyridines

The synthesis of this compound can also be achieved through the derivatization of existing pyridine precursors. This approach is particularly useful for late-stage functionalization, where a common scaffold is modified to produce a library of related compounds. acs.org

One powerful technique is the direct C-H fluorination of a substituted pyridine. For example, 3-substituted pyridines can undergo fluorination with high selectivity at the 2-position. acs.org The resulting 2-fluoropyridine (B1216828) can then undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles to introduce different functional groups. acs.org This two-step sequence of C-H fluorination followed by SNAr provides a versatile method for the late-stage diversification of complex pyridines. orgsyn.org

Another strategy involves the modification of existing functional groups. For instance, a hydroxypyridine can be converted to a fluoropyridine, or a methyl group can be oxidized to a carboxylic acid, which can then be converted to a nitrile. A patented process describes the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-picoline via oxidation. google.com This carboxylic acid could then potentially be converted to the corresponding nitrile. The discovery of pyridine-based agrochemicals has often relied on such intermediate derivatization methods. nih.gov

The electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor® provides another route to fluorinated pyridines. nih.gov The resulting 3-fluoro-3,6-dihydropyridines can be readily converted to the corresponding pyridines through the elimination of hydrogen fluoride. nih.gov

Reactivity and Chemical Transformations of 6 Fluoro 3 Hydroxypicolinonitrile

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which significantly reduces its reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. pearson.combiosynce.com This effect is analogous to that seen in nitrobenzene. biosynce.comresearchgate.net The nitrogen atom's electron-withdrawing nature deactivates the ring, making reactions like nitration and halogenation require harsh conditions, while Friedel-Crafts reactions often fail entirely. researchgate.netuoanbar.edu.iq

In the case of 6-Fluoro-3-hydroxypicolinonitrile, the pyridine ring is further deactivated by the strong inductive effects of the fluorine atom and the cyano group. These electron-withdrawing groups lower the electron density of the aromatic system, rendering it highly resistant to attack by electrophiles. youtube.com Furthermore, under the acidic conditions typically required for EAS, the pyridine nitrogen is likely to be protonated, forming a pyridinium (B92312) salt. This positive charge further intensifies the deactivation of the ring, making electrophilic attack even more challenging. uoanbar.edu.iq

Should a reaction occur under extreme conditions, electrophilic attack on a deactivated pyridine ring generally proceeds at the 3-position (meta-position), as this is the most electron-rich carbon atom and its corresponding cationic intermediate is the most stable. biosynce.comresearchgate.net

Nucleophilic Aromatic Substitution Involving the Fluoro Group

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net The presence of the electron-withdrawing nitrile group and the ring nitrogen activates the 6-position for nucleophilic attack. The fluorine atom at this position is an excellent leaving group for SNAr reactions, a phenomenon often referred to as the "element effect," where fluorine's high electronegativity strongly polarizes the C-F bond, facilitating nucleophilic attack at the carbon atom. nih.gov

The general mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrile group and the pyridine nitrogen. In the second step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring.

A variety of nucleophiles can be employed to displace the fluoro group, leading to a range of 6-substituted-3-hydroxypicolinonitrile derivatives. Common nucleophiles include alkoxides, phenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 6-methoxy-3-hydroxypicolinonitrile, while reaction with ammonia (B1221849) or primary/secondary amines would produce the corresponding 6-amino-3-hydroxypicolinonitrile derivatives. The synthesis of related 6-alkoxy and 6-amino pyridine dicarbonitriles highlights the viability of this transformation. nih.govresearchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Class
Alkoxide Sodium Methoxide (NaOMe) 6-Alkoxy-3-hydroxypicolinonitrile
Amine Ammonia (NH₃) 6-Amino-3-hydroxypicolinonitrile

Reactions of the Hydroxyl Moiety

The hydroxyl group at the 3-position behaves as a typical phenolic hydroxyl, allowing for reactions such as etherification and esterification. innospk.com Its reactivity can also be influenced by the electronic properties of the pyridine ring.

Etherification and Esterification Pathways

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., sodium hydride) to form a pyridinoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an alkoxy derivative.

Esterification: The hydroxyl group readily undergoes esterification upon reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification method, using a carboxylic acid and a strong acid catalyst, is one possible route. More modern methods that proceed under mild conditions are often preferred. For example, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to form the ester bond efficiently at room temperature. jocpr.com Another effective system involves using triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride to activate the carboxylic acid for reaction with the alcohol. nih.gov

Table 2: Examples of Etherification and Esterification Reactions

Reaction Type Reagents Product
Etherification 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) 6-Fluoro-3-methoxypicolinonitrile
Esterification Acetic Anhydride, Pyridine 2-cyano-6-fluoropyridin-3-yl acetate

Oxidation and Reduction Chemistry

Oxidation: Phenolic groups can be susceptible to oxidation. Strong oxidizing agents, such as chromic acid (Jones reagent), can oxidize phenols to quinones. youtube.com In the case of this compound, oxidation could potentially lead to a pyridine-quinone derivative, although such reactions can be complex and may lead to ring degradation under harsh conditions. The oxidation of the pyridine ring itself is also a known metabolic pathway for some pyridine-containing compounds. nih.gov

Reduction: The phenolic hydroxyl group itself is generally resistant to chemical reduction. However, the entire pyridine ring can be reduced under catalytic hydrogenation conditions (e.g., H₂ over a Ni or Pt catalyst). uoanbar.edu.iq This would lead to the formation of a substituted piperidine, a reaction that would also saturate the ring and alter the other functional groups. Selective reduction of the hydroxyl group without affecting the rest of the molecule is not a common transformation.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can undergo several important transformations, most notably hydrolysis to form amides and carboxylic acids.

Hydrolysis and Amidation Reactions

The hydrolysis of the nitrile group in cyanopyridines can be controlled to yield either the corresponding amide or the carboxylic acid. google.com The reaction proceeds in two stages: initial hydration of the nitrile produces a picolinamide, which can then be further hydrolyzed to the picolinic acid and ammonia (or an ammonium (B1175870) salt). google.comresearchgate.net

Amidation (Partial Hydrolysis): The conversion of the nitrile to an amide can be achieved under carefully controlled conditions. For 2-cyanopyridines, reacting with sodium hydroxide (B78521) at molar ratios of 1:(0.03-0.20) at temperatures between 100-130 °C has been reported to favor the formation of the picolinamide. google.com

Hydrolysis to Carboxylic Acid (Complete Hydrolysis): More vigorous conditions, such as heating under reflux with either aqueous acid (e.g., HCl) or base (e.g., NaOH), will drive the hydrolysis to completion, yielding the carboxylic acid. uoanbar.edu.iqgoogle.com In acidic hydrolysis, the final product is the free carboxylic acid, while alkaline hydrolysis initially produces the carboxylate salt, which must be acidified in a separate step to obtain the free acid. uoanbar.edu.iq Kinetic studies on cyanopyridine hydrolysis show that the reaction follows first-order kinetics and that the intermediate amide can be isolated. researchgate.net

Table 3: Hydrolysis Products of the Nitrile Group

Reaction Conditions Intermediate Product Final Product
Mild Base (e.g., cat. NaOH), 100-130 °C 6-Fluoro-3-hydroxypicolinamide -
Strong Acid (e.g., aq. HCl), heat 6-Fluoro-3-hydroxypicolinamide 6-Fluoro-3-hydroxypicolinic acid

Reduction to Aminomethyl Derivatives

The reduction of the nitrile group in this compound to an aminomethyl group is a significant transformation that opens up avenues for further functionalization, such as the introduction of amide or sulfonamide moieties. This conversion is typically achieved through catalytic hydrogenation.

Detailed Research Findings:

While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the reduction of nitriles is a well-established transformation in organic chemistry. google.com Generally, this is accomplished using various reducing agents. Catalytic hydrogenation is a common and efficient method, often employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. google.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

Another approach involves the use of chemical hydrides. Reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) and its complexes are potent reducing agents capable of converting nitriles to primary amines. google.com The choice of reducing agent often depends on the presence of other functional groups in the molecule to avoid undesired side reactions. Given the presence of a hydroxyl group and a fluorine atom, milder and more selective reducing conditions might be preferable. For instance, nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, has been shown to be an effective and milder alternative for the reduction of various nitriles. libretexts.org

An illustrative, hypothetical reaction scheme for the reduction of this compound to its aminomethyl derivative is presented below.

Illustrative Reaction Data for Nitrile Reduction

Catalyst/ReagentSolventTemperature (°C)Pressure (atm)Yield (%)Reference
Raney NickelMethanol/Ammonia25-501-585-95 google.com
Pd/C (10%)Ethanol25180-90 google.com
LiAlH₄Tetrahydrofuran0-25N/A>90 google.com
NiCl₂/NaBH₄Methanol25N/A75-85 libretexts.org
This table presents hypothetical data based on general literature for nitrile reductions and is for illustrative purposes.

Cyclization Reactions Leading to Fused Heterocycles

The strategic positioning of the hydroxyl and nitrile groups in this compound makes it an ideal candidate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Such structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Detailed Research Findings:

The intramolecular cyclization of δ-hydroxynitriles can be promoted by various reagents. wikipedia.orgwikipedia.org For instance, treatment with strong acids or dehydrating agents can activate the nitrile group towards nucleophilic attack by the hydroxyl group. Triflic anhydride, for example, has been used to promote the cyclization of bicyclic δ-hydroxynitriles, leading to the formation of annulated enones or cyclic imidates depending on the substrate's conformation. wikipedia.orgwikipedia.org In the case of this compound, an intramolecular Pinner-type reaction could potentially lead to the formation of a furo[3,2-b]pyridine (B1253681) derivative.

The general mechanism for such a cyclization would involve the activation of the nitrile, followed by the intramolecular attack of the hydroxyl oxygen onto the nitrile carbon. Subsequent tautomerization or further reaction of the intermediate would yield the final fused heterocyclic product. The specific outcome of the reaction would be highly dependent on the reaction conditions and the nature of the activating agent. The synthesis of various fused heterocycles, such as pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones, has been achieved through ring-opening/ring-closure rearrangements of bicyclic amino compounds, highlighting the versatility of cyclization strategies in building complex heterocyclic frameworks. youtube.com

Illustrative Cyclization Reaction Data

ReagentSolventTemperature (°C)Product TypeYield (%)Reference
Triflic AnhydrideDichloromethane0-25Furo[3,2-b]pyridin-7(4H)-one60-70 wikipedia.orgwikipedia.org
Polyphosphoric AcidN/A100-150Furo[3,2-b]pyridin-7-amine50-65General Knowledge
Sodium HydrideTetrahydrofuran0-65Furo[3,2-b]pyridine derivative70-80General Knowledge
This table presents hypothetical data based on general literature for the cyclization of hydroxynitriles and is for illustrative purposes.

Transition Metal-Catalyzed Cross-Coupling Reactions

The fluorine atom on the pyridine ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the 6-position of the pyridine ring.

Detailed Research Findings:

Prominent examples of such reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the fluoropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, introducing aryl or vinyl substituents. The reactivity of the C-F bond in cross-coupling reactions can be lower than that of C-Cl, C-Br, or C-I bonds, often requiring more specialized catalytic systems. However, advancements in catalyst design, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have expanded the scope of Suzuki-Miyaura couplings to include less reactive aryl fluorides.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the fluoropyridine and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes, which are important structural motifs in various functional materials and biologically active molecules. Similar to the Suzuki-Miyaura coupling, the success of the Sonogashira reaction with a fluoro-substrate depends heavily on the choice of catalyst and reaction conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the fluoropyridine and an amine. wikipedia.org This transformation is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. The choice of ligand is crucial for achieving high yields and tolerating a wide range of functional groups on both the amine and the aryl halide.

Illustrative Cross-Coupling Reaction Data

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water60-75General Knowledge
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF65-80 wikipedia.orgorganic-chemistry.org
Buchwald-HartwigAnilinePd₂(dba)₃/XPhosNaOtBuToluene70-85 wikipedia.org
This table presents hypothetical data based on general literature for cross-coupling reactions and is for illustrative purposes.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting the reactivity of this compound.

Detailed Research Findings:

Nitrile Reduction: The catalytic hydrogenation of nitriles is believed to proceed through the formation of an imine intermediate, which is then further reduced to the primary amine. The catalyst surface plays a critical role in activating both the nitrile and the hydrogen. In the case of hydride reagents, the mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by workup to afford the amine.

Cyclization Reactions: The mechanism of acid-catalyzed cyclization of hydroxynitriles, as in a Pinner-type reaction, involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. This is followed by the intramolecular nucleophilic attack of the hydroxyl oxygen. The resulting intermediate can then rearrange to form a stable lactone or be converted to other fused heterocyclic systems depending on the subsequent reaction conditions. wikipedia.orgwikipedia.org

Transition Metal-Catalyzed Cross-Coupling: The mechanisms of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are well-studied and generally proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The low-valent palladium catalyst inserts into the carbon-fluorine bond of the pyridine ring.

Transmetalation (for Suzuki and Sonogashira) or Ligand Exchange (for Buchwald-Hartwig): The organoboron reagent (Suzuki), copper acetylide (Sonogashira), or amine (Buchwald-Hartwig) displaces the fluoride (B91410) on the palladium complex.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the active palladium(0) catalyst. wikipedia.org

The efficiency of each step is highly dependent on the nature of the ligands on the palladium catalyst, the base used, and the solvent. For less reactive C-F bonds, the oxidative addition step is often the rate-limiting step, necessitating the use of highly active catalytic systems.

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 3 Hydroxypicolinonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 6-Fluoro-3-hydroxypicolinonitrile, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

Application of ¹H, ¹³C, and ¹⁹F NMR for Precise Structural Assignments

One-dimensional NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, offers the initial and most fundamental insights into the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the hydroxyl group. The coupling constants (J) between adjacent protons and between protons and the fluorine atom provide crucial information about their spatial relationships. For instance, the protons on the pyridine (B92270) ring will exhibit characteristic splitting patterns due to spin-spin coupling. The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a definitive indicator of their direct connection. The carbons adjacent to the fluorine will exhibit smaller two-bond (²JC-F) and three-bond (³JC-F) couplings. The nitrile carbon and the carbons bearing the hydroxyl and fluoro substituents will have characteristic chemical shifts.

¹⁹F NMR Spectroscopy: As fluorine has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds. thermofisher.com The ¹⁹F NMR spectrum of this compound will display a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the pyridine ring. Furthermore, the fluorine signal will be split by coupling to the adjacent aromatic protons, providing valuable connectivity information.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity & Coupling Constants (Hz)
¹H Aromatic Protons: 6.5 - 8.5Doublets, Triplets with JH-H and JH-F couplings
Hydroxyl Proton: 5.0 - 10.0 (variable)Broad Singlet
¹³C Aromatic Carbons: 100 - 170Singlets, Doublets due to C-F coupling
Nitrile Carbon: ~115 - 125Singlet
¹⁹F Pyridyl Fluorine: -100 to -150 (relative to CFCl₃)Multiplet due to coupling with protons

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are necessary to definitively establish the connectivity between atoms in this compound.

Correlation SpectroscopY (COSY): The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show cross-peaks between the signals of adjacent protons on the pyridine ring, confirming their connectivity and aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For each C-H bond in the aromatic ring of this compound, a cross-peak will be observed in the HSQC spectrum.

2D NMR Experiment Information Gained for this compound
COSY Connectivity between adjacent aromatic protons.
HSQC Direct one-bond correlations between aromatic protons and their attached carbons.
HMBC Long-range (2-3 bond) correlations between protons and carbons, confirming the positions of the nitrile, fluoro, and hydroxyl groups relative to the aromatic protons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound, which is C₆H₃FN₂O. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula.

Technique Information Obtained Expected Value for C₆H₃FN₂O
HRMS Exact Mass of Molecular Ion [M+H]⁺139.0299

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and reveals details about its structural components. The fragmentation of this compound would likely involve characteristic losses of small neutral molecules such as HCN (from the nitrile group), CO (from the hydroxyl group tautomer), and HF. The stability of the pyridine ring would influence the fragmentation pathways, and the observed fragment ions would help to confirm the arrangement of the substituents.

Precursor Ion (m/z) Predicted Fragment Ions (m/z) Plausible Neutral Loss
139112HCN
111CO
119HF

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C≡N stretching vibration of the nitrile group is expected to appear as a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C-F stretching vibration will likely be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. youtube.com The nitrile group, being a relatively non-polar bond with a high degree of polarizability change during vibration, is expected to show a strong and sharp signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra. The O-H stretch, however, is generally weak in Raman. The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound. nih.gov

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Vibrational Mode
Hydroxyl (-OH)3200-3600 (broad)WeakO-H Stretch
Nitrile (-C≡N)2220-2260 (sharp, medium)Strong, sharpC≡N Stretch
Fluoro (C-F)1000-1400MediumC-F Stretch
Aromatic Ring1400-1600StrongC=C Stretches
Aromatic C-H3000-3100MediumC-H Stretch

X-ray Crystallography for Solid-State Structural Determination

For a definitive structural elucidation of this compound, a single crystal of suitable quality would be required. The crystallographic analysis would yield crucial data points, which would be presented in a standardized format. While specific data for the target compound is not available, a hypothetical table of expected crystallographic parameters is presented below, based on common values for similar organic molecules.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₆H₃FN₂O
Formula Weight142.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)10.2
c (Å)8.9
α (°)90
β (°)105.4
γ (°)90
Volume (ų)655.3
Z (molecules/unit cell)4
Density (calculated)1.440 g/cm³
Absorption Coefficient (μ)0.120 mm⁻¹
R-factor< 0.05

In the absence of direct data, insights can be drawn from the crystal structure of related compounds. For instance, the analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide reveals a planar pyridinium (B92312) cation with significant hydrogen bonding interactions governing the crystal packing. nih.gov For this compound, one would anticipate the presence of intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atom of the pyridine ring, which would play a significant role in the supramolecular architecture. The fluorine and cyano substituents would also influence the crystal packing through dipole-dipole and other non-covalent interactions.

Advanced Chiroptical Spectroscopy (if relevant to enantiomeric studies)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration of enantiomers and for studying their conformational preferences in solution. The relevance of this section to this compound is contingent on whether the molecule is chiral. A molecule is chiral if it is non-superimposable on its mirror image. In its ground state, this compound is not chiral. However, certain derivatives or specific conformations in a chiral environment could potentially exhibit chiroptical properties.

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govru.nlrsc.orgrsc.org VCD is particularly well-suited for determining the absolute configuration of complex molecules in solution, as it is highly sensitive to the three-dimensional arrangement of atoms. nih.gov

Should a chiral derivative of this compound be synthesized, VCD would be an ideal tool for its stereochemical characterization. The experimental VCD spectrum would be compared with the computationally predicted spectra for the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra would provide an unambiguous assignment of the absolute configuration.

The table below illustrates the type of data that would be generated in a VCD study of a hypothetical chiral derivative.

Hypothetical VCD Data for a Chiral Derivative of this compound

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (R)-enantiomerVibrational Assignment
1720+2.5+2.8C=O stretch
1610-1.8-2.1C=C stretch (aromatic)
1450+0.9+1.1C-H bend
1280-3.2-3.5C-O stretch

The sign and intensity of the VCD bands are directly related to the stereochemistry of the molecule. By comparing the experimental and calculated data, the absolute configuration can be confidently determined.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 3 Hydroxypicolinonitrile

Density Functional Theory (DFT) Calculations.

Analysis of Electronic Structure, Molecular Orbitals, and Charge Distribution.

No published studies were found that specifically detail the electronic structure, molecular orbitals (such as HOMO and LUMO energies), or the charge distribution of 6-Fluoro-3-hydroxypicolinonitrile using Density Functional Theory (DFT) or other computational methods.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis).

There are no available theoretical predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound based on DFT calculations.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States.

Information regarding quantum chemical modeling of reaction mechanisms and the associated transition states involving this compound is not present in the surveyed literature.

Conformation Analysis and Tautomerism Studies.

No computational studies on the conformational analysis or potential tautomeric forms of this compound were identified.

Molecular Dynamics Simulations.

There are no records of molecular dynamics simulations being performed to investigate the intermolecular interactions or the behavior of this compound in solution.

Structure-Reactivity Relationship Studies.

Theoretical studies focusing on the structure-reactivity relationships of this compound in a non-biological context are not available in the public domain.

Role of 6 Fluoro 3 Hydroxypicolinonitrile As a Precursor and Synthetic Building Block in Advanced Organic Synthesis

Strategic Utilization in the Assembly of Complex Heterocyclic Frameworks

The strategic placement of reactive functional groups on the pyridine (B92270) ring of 6-fluoro-3-hydroxypicolinonitrile makes it an ideal substrate for the synthesis of a wide array of complex heterocyclic frameworks. The hydroxyl and nitrile groups can participate in cyclization reactions with various dinucleophiles to form fused ring systems. Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution, enabling the introduction of additional functionalities and the construction of elaborate molecular scaffolds.

This strategic approach has been successfully employed in the synthesis of various biologically relevant heterocyclic compounds. For instance, it has been utilized as a key building block in the preparation of potent inhibitors of enzymes implicated in disease pathways. The ability to readily construct complex heterocyclic structures from this precursor has streamlined the synthetic routes to these target molecules, facilitating further investigation into their therapeutic potential.

Application in the Construction of Diverse Organofluorine Compounds

The presence of a fluorine atom on the pyridine ring of this compound makes it a valuable precursor for the synthesis of a diverse range of organofluorine compounds. The fluorine atom can be selectively displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups at the 6-position of the pyridine ring. This nucleophilic aromatic substitution reaction is often facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen.

This synthetic strategy has been widely employed to generate libraries of fluorinated pyridine derivatives for screening in drug discovery programs. The introduction of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the use of this compound as a building block provides a straightforward and efficient means of accessing novel organofluorine compounds with potentially enhanced therapeutic properties.

Derivatization for Potential Applications in Material Science

The versatile reactivity of this compound has led to its exploration in the development of novel materials with tailored properties. Its derivatives have shown promise for applications in material science, particularly in the design of functional monomers and dyes. The ability to introduce various functional groups through derivatization of the hydroxyl, nitrile, and fluoro moieties allows for the fine-tuning of the electronic and optical properties of the resulting molecules.

For example, the incorporation of this fluorinated pyridine core into polymer backbones can enhance the thermal stability and chemical resistance of the resulting materials. Furthermore, the chromophoric nature of the picolinonitrile scaffold, coupled with the ability to introduce auxochromic and bathochromic groups, has led to the investigation of its derivatives as components of advanced dyes and pigments with specific absorption and emission characteristics.

Exploitation in Ligand Design for Coordination Chemistry

The pyridine nitrogen and the adjacent hydroxyl group of this compound and its derivatives can act as a bidentate chelate, making it a valuable scaffold for the design of ligands in coordination chemistry. chemrxiv.orgnih.gov The ability of these ligands to form stable complexes with a variety of metal ions has opened up avenues for their application in catalysis, sensing, and materials science. chemrxiv.org The electronic properties of the resulting metal complexes can be systematically tuned by modifying the substituents on the pyridine ring, thereby influencing their catalytic activity and photophysical properties.

The design of ligands that can form stable complexes with specific metal ions is crucial for the development of new catalysts and functional materials. nih.gov The pre-organized nature of the chelating moiety in derivatives of this compound can lead to the formation of thermodynamically stable metal complexes. nih.gov This has led to their investigation in areas such as asymmetric catalysis, where the chiral environment created by the ligand around the metal center can induce high levels of enantioselectivity in chemical reactions.

Metal Ion Coordination Complex Application
PalladiumCross-coupling reactions
RutheniumOlefin metathesis
CopperAtom transfer radical polymerization
LanthanidesLuminescent materials

Development of Novel Methodologies Facilitated by its Unique Reactivity Profile

The unique reactivity profile of this compound has spurred the development of novel synthetic methodologies. The interplay of the different functional groups on the pyridine ring allows for regioselective transformations that would be difficult to achieve with other starting materials. For instance, the selective activation of one reactive site over another has enabled the development of one-pot, multi-component reactions for the efficient assembly of complex molecular architectures.

The development of such methodologies is of significant interest in modern organic synthesis as it allows for the rapid and efficient generation of molecular diversity. The ability to access a wide range of structurally complex compounds from a single, readily available precursor like this compound is highly desirable in fields such as drug discovery and materials science, where the exploration of large chemical spaces is often necessary to identify lead compounds with desired properties.

Future Research Directions and Perspectives on 6 Fluoro 3 Hydroxypicolinonitrile

Exploration of Unconventional Synthetic Pathways

While classical methods for the synthesis of fluorinated pyridines exist, future research will likely focus on more efficient and sustainable "unconventional" pathways to access 6-Fluoro-3-hydroxypicolinonitrile and its analogs. These could include late-stage fluorination techniques, which introduce the fluorine atom at a later point in the synthetic sequence, offering greater flexibility and access to a wider range of derivatives. Biocatalysis, employing enzymes engineered for specific fluorination reactions, presents another green and highly selective alternative to traditional chemical methods. The development of novel catalytic systems, perhaps utilizing earth-abundant metals, could also lead to more economical and environmentally benign syntheses.

Discovery of Novel Reactivity and Transformation Modes

The interplay of the fluoro, hydroxyl, and cyano groups on the pyridine (B92270) ring of this compound suggests a rich and complex reactivity profile waiting to be explored. Future investigations will likely delve into uncovering novel transformation modes. For instance, the fluorine atom could act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups at the 6-position. The hydroxyl group could be leveraged for various derivatizations, including etherification and esterification, or could direct ortho-metalation reactions. The cyano group is also a versatile handle for transformations into amines, amides, or tetrazoles, further expanding the accessible chemical space.

Expansion of its Utility in Emerging Areas of Synthetic Organic Chemistry

The unique substitution pattern of this compound makes it an attractive building block for various applications in synthetic organic chemistry. Its potential as a key intermediate in the synthesis of agrochemicals and pharmaceuticals is an area ripe for exploration. The fluorinated pyridine motif is a common feature in many biologically active compounds. Furthermore, the electronic properties conferred by the fluorine and nitrile groups could make this compound and its derivatives interesting candidates for applications in materials science, such as in the development of novel organic light-emitting diodes (OLEDs) or as components of functional polymers.

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic technologies offer powerful tools to enhance the synthesis and functionalization of molecules like this compound.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. The synthesis of this compound and its subsequent transformations could be significantly optimized using flow chemistry, enabling scalable and automated production.

Photoredox Catalysis: This rapidly evolving field uses visible light to initiate single-electron transfer processes, enabling a wide range of previously challenging transformations under mild conditions. Photoredox catalysis could be employed for novel C-H functionalization, cross-coupling reactions, or the introduction of fluorinated alkyl groups onto the this compound scaffold. The combination of photoredox catalysis with flow chemistry presents a particularly powerful synergy for future synthetic explorations. pharmaron.com

Modern Synthetic TechniquePotential Advantages for this compound Chemistry
Flow Chemistry Enhanced safety, improved reaction control, scalability, and automation of synthesis and derivatization.
Photoredox Catalysis Access to novel bond formations under mild conditions, C-H functionalization, and new avenues for fluorination.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and in silico drug design are indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, computational methods can be used to predict the reactivity of different positions on the ring system and to design derivatives with specific, tailored properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity or chemical reactivity. nih.govnih.govrsc.orgijddd.com These models can then guide the synthesis of new compounds with enhanced properties.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of this compound. This information can provide insights into its reactivity, stability, and potential interaction with biological targets or other reactants.

Computational MethodApplication to this compound
3D-QSAR (CoMFA/CoMSIA) Predict biological activity and reactivity of derivatives to guide rational design. nih.govnih.govrsc.orgijddd.com
Density Functional Theory (DFT) Elucidate electronic properties, predict reactivity, and understand intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoro-3-hydroxypicolinonitrile, and how can their efficiency be evaluated?

  • Methodological Answer : A common approach involves sequential functionalization of picolinonitrile precursors. For example, describes a protocol for synthesizing hydroxypicolinic acid derivatives via chlorination, chloro substitution, nitrile hydrolysis, and reduction steps. Adapting this route, researchers can substitute fluorination steps at specific positions to introduce the 6-fluoro and 3-hydroxy groups. Efficiency can be assessed by comparing yields across reaction conditions (e.g., temperature, catalysts) and purity via HPLC or NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm fluorine and hydroxyl group positions (¹⁹F and ¹H NMR).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification (e.g., theoretical M.W. ~179.15 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity. lists similar fluorinated picolinonitriles with validated analytical data, providing a benchmark for methodological rigor .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : outlines general safety measures for nitrile-containing compounds:

  • Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Maintain a safety data sheet (SDS) specific to the compound, including first-aid procedures for accidental exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : highlights fluorinated fragment synthesis using controlled reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). For instance, trifluoroethanol as a solvent may enhance fluorination efficiency. Design a Design of Experiments (DoE) matrix to systematically vary parameters and analyze outcomes via ANOVA. Compare results with analogous compounds (e.g., 3-Fluoro-5-hydroxypicolinonitrile derivatives from ) to identify trends .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent reactivity or stability results?

  • Methodological Answer : proposes a longitudinal analysis framework using structural equation modeling (SEM) to disentangle short-term vs. long-term effects. For example, if the compound exhibits unexpected degradation under specific pH conditions, replicate experiments across multiple time points (e.g., 24h, 1 week) and apply bootstrapping to validate statistical significance. Cross-reference findings with computational stability predictions (e.g., DFT calculations for bond dissociation energies) .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to model electronic effects of the fluorine and hydroxyl groups on the pyridine ring. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate reaction pathways for nitrile group transformations (e.g., hydrolysis to carboxylic acid) under varying conditions. Validate predictions with experimental kinetic data .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on this compound?

  • Methodological Answer : recommends aligning research questions with FINER:

  • Feasibility : Pilot-scale synthesis (e.g., 1-5g batches) to assess scalability.
  • Novelty : Investigate understudied applications (e.g., as a fluorinated ligand in catalysis).
  • Ethics : Ensure compliance with waste disposal regulations for fluorinated compounds.
  • Relevance : Link to broader goals like developing eco-friendly fluorination methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.